3,5-Difluoro-3',5'-dimethylbenzophenone
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Description
3,5-Difluoro-3',5'-dimethylbenzophenone (DFDMBP) is an organofluorine compound that has been widely studied in recent years due to its potential applications in various fields. It is a colorless, crystalline solid with a molecular weight of 260.3 g/mol and a boiling point of 188 °C. DFDMBP has a wide range of uses, from pharmaceuticals to materials science, and its unique properties have made it a popular choice for research.
Scientific Research Applications
Photophysical Behavior and Fluorogenic Molecules
Research on fluorogenic molecules like DFHBI and its derivatives, which are structurally related to 3,5-Difluoro-3',5'-dimethylbenzophenone, demonstrates their applications in imaging RNA through binding to the Spinach aptamer. These compounds exhibit weak fluorescence in liquid solvents, which can be enhanced by impeding photoisomerization, highlighting their potential in biotechnological and analytical applications (Santra et al., 2019).
Polymer Synthesis and Material Science
The synthesis of poly(arylene ether sulfone) anion exchange membranes incorporating pendant 3,5-dimethylphenyl groups showcases the relevance of difluoro aromatic ketone monomers in developing advanced materials with specific properties like anisotropic membrane swelling, high alkaline stability, and significant hydroxide conductivity (Shi et al., 2017). Similarly, studies on fluorinated poly(ether ketone imide)s based on new unsymmetrical and concoplanar diamines reveal their suitability for photoelectric and microelectronic materials due to their high optical transparency, low dielectric constants, and excellent thermal stability (Wang et al., 2009).
Catalysis and Organic Reactions
In the field of catalysis, research involving bis-zirconium and bis-hafnium catalysts for the activation of carbonyl substrates underlines the utility of difluoro and dimethylbenzophenone derivatives in organic synthesis, particularly in enhancing the efficiency of asymmetric allylation reactions (Hanawa et al., 2000).
Fluorescent Probes and Photophysical Studies
Investigations into BODIPY-based hydroxyaryl derivatives as fluorescent pH probes, which are related in function to the desired compound, illustrate the role of fluorine-substituted molecules in developing sensitive analytical tools for measuring pH changes in biological and chemical systems (Baruah et al., 2005).
Advanced Materials
The synthesis and characterization of heteroleptic cyclometalated iridium(III) complexes bearing N-phenyl-substituted pyrazoles for blue phosphorescence in solution and solid state at room temperature point towards the application of fluorine-containing compounds in the development of new materials for optoelectronic devices (Yang et al., 2005).
properties
IUPAC Name |
(3,5-difluorophenyl)-(3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-3-10(2)5-11(4-9)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQJRMABMPGHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374252 |
Source
|
Record name | 3,5-Difluoro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3',5'-dimethylbenzophenone | |
CAS RN |
844885-22-9 |
Source
|
Record name | (3,5-Difluorophenyl)(3,5-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-3',5'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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